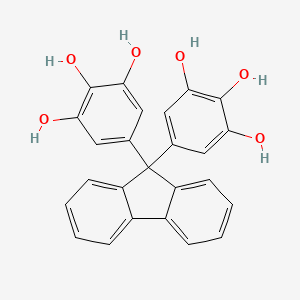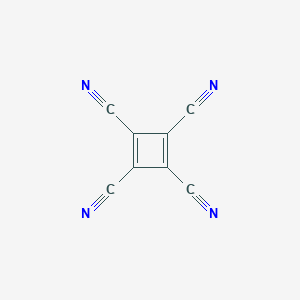
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C8N4. It is a derivative of cyclobutadiene, a highly reactive and strained four-membered ring system. The presence of four nitrile groups attached to the cyclobutadiene ring makes this compound unique and of significant interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetracyanoethylene with butadiene in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrile groups or the cyclobutadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dicarboxylic acids, while reduction can produce tetraamines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile involves its interaction with molecular targets through its nitrile groups and the reactive cyclobutadiene ring. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function. The compound’s reactivity also allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .
Comparación Con Compuestos Similares
Cyclobuta-1,3-diene-1,2,3,4-tetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
Cyclobutadiene: The parent compound without any substituents.
Tetracyanoethylene: A related compound with four nitrile groups but without the cyclobutadiene ring.
Uniqueness: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of the strained cyclobutadiene ring and the electron-withdrawing nitrile groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
922728-86-7 |
|---|---|
Fórmula molecular |
C8N4 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C8N4/c9-1-5-6(2-10)8(4-12)7(5)3-11 |
Clave InChI |
MGZGUCBDYVJZTL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C1C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


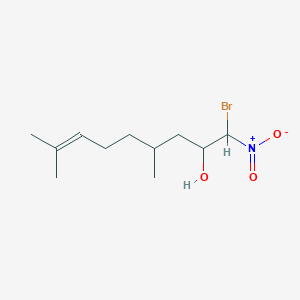
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
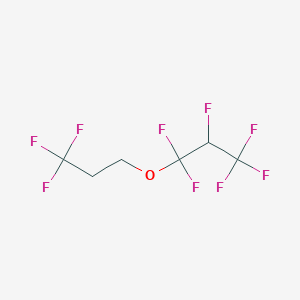
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
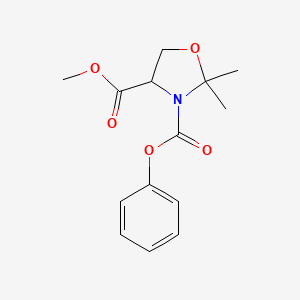
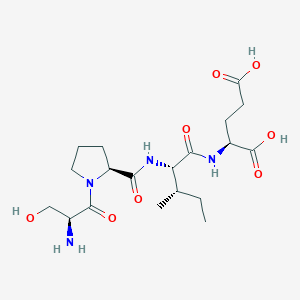

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
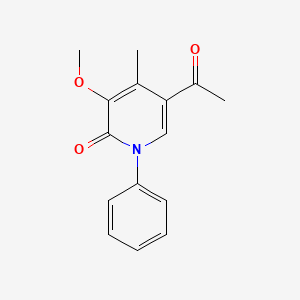
![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
